molecular formula C17H12F2N4O2 B2919747 1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1007923-63-8

1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2919747
CAS No.: 1007923-63-8
M. Wt: 342.306
InChI Key: QMAQZKYHYTUPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that belongs to the class of triazoles. . This particular compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is a fused ring system combining a pyrrole and a triazole ring, and is substituted with a benzyl group and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be achieved through a multi-step process involving cycloaddition reactions. One common approach involves the use of primary amines, 1,3-dicarbonyl compounds, and tosyl azide as starting materials. The reaction proceeds via a cycloaddition mechanism under metal-free conditions, often promoted by acetic acid . Another method involves the reduction of ester functional groups to aldehydes using lithium tri-tert-butoxyaluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of environmentally friendly solvents such as water and weak bases like TMEDA (tetramethylethylenediamine) can enhance the sustainability of the process . Additionally, optimizing reaction conditions to achieve high yields and regioselectivity is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce aldehydes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and difluorophenyl groups enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

3-benzyl-5-(3,4-difluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-12-7-6-11(8-13(12)19)23-16(24)14-15(17(23)25)22(21-20-14)9-10-4-2-1-3-5-10/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAQZKYHYTUPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.